2-(4-Methyl-1H-imidazol-2-yl)morpholine
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Overview
Description
2-(4-Methyl-1H-imidazol-2-yl)morpholine is a heterocyclic compound that features both an imidazole and a morpholine ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1H-imidazol-2-yl)morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylimidazole with morpholine in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1H-imidazol-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various alkyl groups onto the imidazole ring .
Scientific Research Applications
2-(4-Methyl-1H-imidazol-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1H-imidazol-2-yl)morpholine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-Nitro-1H-imidazol-1-yl)ethyl)morpholine
- 2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole
- 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline
Uniqueness
2-(4-Methyl-1H-imidazol-2-yl)morpholine is unique due to its dual ring structure, which imparts distinct chemical properties and reactivity. This duality allows it to participate in a broader range of chemical reactions and makes it a versatile compound in various applications .
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(5-methyl-1H-imidazol-2-yl)morpholine |
InChI |
InChI=1S/C8H13N3O/c1-6-4-10-8(11-6)7-5-9-2-3-12-7/h4,7,9H,2-3,5H2,1H3,(H,10,11) |
InChI Key |
SJKULWSGUOWNMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2CNCCO2 |
Origin of Product |
United States |
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